4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole
CAS No.: 2091590-30-4
Cat. No.: VC3196327
Molecular Formula: C12H13ClN2
Molecular Weight: 220.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2091590-30-4 |
---|---|
Molecular Formula | C12H13ClN2 |
Molecular Weight | 220.7 g/mol |
IUPAC Name | 4-(chloromethyl)-1-ethyl-3-phenylpyrazole |
Standard InChI | InChI=1S/C12H13ClN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Standard InChI Key | DJFRMDPTPDJCCY-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)CCl |
Canonical SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)CCl |
Introduction
Structural Characteristics and Basic Properties
4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The compound features a pyrazole core with three key substituents: a chloromethyl group at position 4, an ethyl group at position 1, and a phenyl group at position 3. This arrangement of functional groups confers specific chemical and biological properties that distinguish it from other pyrazole derivatives.
Based on structural analysis and comparison with similar compounds, the predicted molecular formula of 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole is C12H13ClN2. This can be derived from the basic pyrazole structure (C3H4N2) with the addition of an ethyl group (C2H5), a phenyl group (C6H5), and a chloromethyl group (CH2Cl) . The estimated molecular weight would be approximately 220.7 g/mol, calculated by combining the atomic weights of its constituent elements.
Chemical Reactivity
The chloromethyl group at position 4 represents a key reactive center, making this compound particularly valuable as a synthetic intermediate. The carbon-chlorine bond can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alcohols, facilitating the synthesis of more complex structures. Additionally, the phenyl group at position 3 can participate in various aromatic substitution reactions, further expanding the compound's synthetic utility.
Synthetic Routes and Preparation Methods
The synthesis of 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole can be achieved through several synthetic pathways, drawing from established methods for preparing similar pyrazole derivatives.
Cyclization Approach
One common synthetic route involves the cyclization of hydrazines with appropriate β-dicarbonyl compounds, followed by functionalization of the resulting pyrazole core. The synthesis typically begins with the reaction of ethylhydrazine with a suitable β-diketone containing phenyl and chloromethyl groups, or their synthetic equivalents. This cyclization reaction establishes the basic pyrazole structure with the desired substituents.
Functionalization of Pyrazole Core
Alternatively, the compound can be prepared by starting with a simpler pyrazole derivative, such as 1-ethyl-3-phenyl-1H-pyrazole, followed by regioselective chloromethylation at position 4. This approach typically employs formaldehyde and hydrochloric acid or similar chloromethylating agents under controlled conditions to ensure selectivity for the desired position.
Cross-Coupling Strategies
Modern synthetic approaches may also utilize cross-coupling reactions to introduce the phenyl group at position 3, particularly when starting from 1-ethyl-4-(chloromethyl)-1H-pyrazole. Palladium-catalyzed reactions such as Suzuki-Miyaura coupling with phenylboronic acid derivatives represent an efficient method for forming the carbon-carbon bond between the pyrazole ring and the phenyl group.
Pharmacological Properties and Biological Activity
Pyrazole derivatives have demonstrated a wide range of biological activities, making them important scaffolds in medicinal chemistry. While specific data for 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole is limited, its structural features suggest potential pharmacological properties based on similar compounds.
Anticancer Properties
Several pyrazole-containing compounds have demonstrated anticancer activity against various cell lines. The structural features of 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole, particularly the presence of a reactive chloromethyl group, suggest potential cytotoxic activity. The reactive chloromethyl group could potentially interact with nucleophilic sites in biological molecules, including proteins and DNA, which might contribute to anticancer effects.
Antimicrobial Activity
Pyrazole derivatives have also shown antimicrobial properties against various pathogens. Structure-activity relationship studies on similar compounds indicate that the specific substitution pattern in 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole might confer activity against certain bacterial and fungal species. The lipophilic character contributed by the phenyl and ethyl groups may enhance membrane penetration, while the reactive chloromethyl group could potentially interact with critical microbial enzymes.
Structure-Activity Relationships
Understanding the relationship between the structure of 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole and its biological activity provides valuable insights for drug development and optimization.
Impact of Substituents
Each substituent on the pyrazole ring contributes distinctly to the compound's biological profile:
Comparison with Related Derivatives
Applications in Medicinal Chemistry
The versatile structure of 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole makes it valuable in various medicinal chemistry applications.
As a Chemical Intermediate
The reactive chloromethyl group makes this compound particularly useful as an intermediate in the synthesis of more complex pharmaceutical compounds. Nucleophilic substitution reactions can introduce various functional groups at this position, leading to diverse libraries of compounds for biological screening.
Development of Enzyme Inhibitors
Based on studies of similar pyrazole derivatives, 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole may serve as a starting point for developing inhibitors of various enzymes. The electrophilic chloromethyl group can potentially form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.
Mechanism of Action
The biological activity of 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole likely involves multiple mechanisms, depending on the specific biological context.
Covalent Modification
The chloromethyl group represents a potential site for covalent bond formation with nucleophilic residues in proteins, such as cysteine, serine, or lysine. This covalent modification can lead to irreversible inhibition of enzymes or disruption of protein function, which may contribute to the compound's biological effects.
Non-covalent Interactions
The phenyl group at position 3 can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in target proteins. These non-covalent interactions, along with potential hydrogen bonding involving the pyrazole nitrogen atoms, contribute to the compound's binding affinity and selectivity for specific targets.
Comparative Analysis with Structurally Related Compounds
Comparing 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole with similar compounds provides insights into the impact of specific structural modifications.
Comparison with 4-(chloromethyl)-1-ethyl-1H-pyrazole
The addition of a phenyl group at position 3 distinguishes our target compound from 4-(chloromethyl)-1-ethyl-1H-pyrazole. This modification significantly increases the molecular weight and lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets in target proteins .
Impact of Varying the 1-Position Substituent
Research on pyrazole derivatives has shown that modifying the substituent at position 1 can significantly impact biological activity. Studies on related compounds indicate that extending the alkyl chain length from methyl to ethyl and beyond can affect potency and selectivity . The ethyl group in 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole represents an intermediate size that balances lipophilicity with steric constraints.
Research Gaps and Future Directions
Despite the potential applications of 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole, several research gaps remain to be addressed.
Comprehensive Characterization
A complete physico-chemical characterization of 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole, including detailed spectroscopic analysis, crystallographic studies, and solubility profiling, would provide valuable information for researchers working with this compound.
Biological Activity Screening
Systematic screening of 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole against various biological targets, including enzymes, receptors, and cellular systems, would help establish its bioactivity profile and identify promising applications for further development.
Structure-Activity Relationship Studies
Developing a series of analogues with modifications at various positions would enable detailed structure-activity relationship studies. These studies could identify key structural features required for specific biological activities and guide the optimization of lead compounds for particular applications.
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